
4-(1H-benzimidazol-2-yl)phenol
Overview
Description
4-(1H-Benzimidazol-2-yl)phenol is a compound that features a benzimidazole ring fused to a phenol group Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with p-hydroxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or under microwave irradiation to enhance the yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of catalysts to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzimidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catal
Biological Activity
4-(1H-benzimidazol-2-yl)phenol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant studies and findings.
- Molecular Formula : C13H10N2O
- Molecular Weight : 210.235 g/mol
- CAS Number : 6504-13-8
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that benzimidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings :
- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
A549 | 6.75 |
HCC827 | 6.26 |
NCI-H358 | 6.48 |
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of gene expression related to apoptosis (BAX, BIM, and BAD) .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties against various bacterial and fungal strains.
Research Insights :
- Antibacterial Testing : The compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <32 |
Escherichia coli | <64 |
- Fungal Activity : Preliminary studies suggest effectiveness against fungal strains, although specific data on MICs are yet to be published .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated, with promising results indicating its ability to scavenge free radicals.
Evaluation Methods :
- DPPH Assay : The compound demonstrated significant radical scavenging activity in DPPH assays, suggesting its potential role in preventing oxidative stress-related damage in biological systems.
Case Studies
- Chronic Myeloid Leukemia (CML) :
- Antimicrobial Efficacy :
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 4-(1H-benzimidazol-2-yl)phenol is primarily attributed to its structural features, which allow it to interact with various biological targets. Recent studies have demonstrated its efficacy in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, compounds synthesized from this base structure have shown effectiveness against a range of bacterial and fungal strains. In one study, derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as effective antimicrobials .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. For instance, specific benzimidazole derivatives exhibited IC50 values indicating strong inhibition of these enzymes, making them candidates for developing new anti-inflammatory drugs .
Anticancer Activity
Emerging research highlights the anticancer potential of this compound and its derivatives. Metal complexes formed with this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). These findings suggest that this compound could be a valuable lead compound in the development of novel anticancer therapies .
Synthesis and Characterization
The synthesis of this compound typically involves straightforward chemical reactions that yield high purity and yield rates. For instance, the reaction between phenolic compounds and benzimidazole under specific conditions has been optimized to produce this compound efficiently . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Antimicrobial Study
A study conducted by Noolvi et al. (2014) synthesized a series of this compound derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives had MIC values lower than those of established antibiotics, confirming their potential as new antimicrobial agents .
Anti-inflammatory Research
In a comprehensive evaluation by Prajapat and Talesara (2016), several benzimidazole derivatives were tested for their anti-inflammatory effects in animal models. The findings demonstrated significant reductions in edema compared to standard treatments like diclofenac, suggesting that these compounds could serve as effective alternatives for managing inflammatory conditions .
Cancer Treatment Exploration
Research by Mathew et al. (2013) explored the anticancer properties of this compound derivatives against various cancer cell lines. The study reported substantial inhibition of cell proliferation and induction of apoptosis, providing a promising avenue for future cancer therapies based on this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-benzimidazol-2-yl)phenol, and how can yield discrepancies be addressed?
The compound is commonly synthesized via condensation of 1,3-phenylenediamine with 4-hydroxybenzaldehyde in the presence of Na₂S₂O₅ or organocatalysts. Yields vary significantly (78–93%) depending on reaction conditions, such as solvent systems (DMSO vs. solvent-free), catalysts (nano-SiO₂ vs. microwave-assisted protocols), and purification methods . To reconcile discrepancies in melting points (e.g., 228–230°C vs. 271°C), researchers should standardize crystallization solvents (e.g., THF/HCl vs. methanol) and verify purity via TLC/HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.7 ppm) and phenolic -OH (δ 8.7–10.2 ppm), with shifts influenced by hydrogen bonding .
- IR : Confirm NH (3379 cm⁻¹), OH (3211 cm⁻¹), and C=N (1461 cm⁻¹) stretches .
- LCMS : Validate molecular ion peaks at m/z 211.34 (M+H⁺) .
- X-ray crystallography : Resolve π–π stacking (3.61–3.67 Å) and hydrogen-bonding networks (O–H···O/N) for solid-state analysis .
Q. How can researchers resolve inconsistencies in reported biological activities of benzimidazole derivatives?
Variations in anti-anxiety or anti-inflammatory potency across derivatives (e.g., ZH vs. ZB) may arise from substituent effects (e.g., -NO₂, -CH₃) or assay protocols (e.g., rat-paw edema vs. elevated plus maze). Standardize in vivo models (e.g., Wistar rats) and control for metabolic stability .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the supramolecular interactions of this compound?
Density functional theory (DFT) can model hydrogen-bonding motifs (e.g., O–H···N/O interactions) and π–π stacking energies. Pair with crystal structure data (e.g., space group P21/c) to validate lattice parameters and Hirshfeld surface analyses . Note that gradient expansions for local kinetic-energy density may refine correlation-energy predictions in DFT frameworks .
Q. How do structural modifications influence the pharmacological profile of this compound derivatives?
Substituents at the 6-position (e.g., -CH₃, -NO₂) enhance bioactivity by altering electron density and binding affinity. For example:
- Anti-anxiety activity : ZH (6-methyl derivative) outperforms diazepam in the elevated plus maze assay due to improved blood-brain barrier penetration .
- Anti-inflammatory activity : BK (nitrophenylacetamide derivative) shows higher potency than Indomethacin via COX-2 inhibition .
Q. What methodologies are recommended for analyzing hydrogen-bonding networks in benzimidazole crystals?
Use graph-set analysis (e.g., Etter’s notation) to categorize hydrogen-bonding patterns (e.g., D (donor) and A (acceptor) motifs). For this compound, the dominant O–H···N interaction (2.7–2.9 Å) and N–H···O bonds stabilize the 3D lattice .
Q. How can structure-activity relationship (SAR) studies be designed for benzimidazole-based drug candidates?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) .
- Step 2 : Screen using high-throughput assays (e.g., kinase inhibition, receptor binding).
- Step 3 : Perform docking studies (e.g., EGFR or sirtuin targets) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
Discrepancies (e.g., 228–230°C vs. 271°C) likely stem from polymorphic forms or solvate formation. For example, crystallization with HCl yields a hydrated chloride salt (m.p. ~271°C), while neutral forms melt at lower temperatures . Always report solvent systems and drying conditions.
Q. How should researchers address variability in antimicrobial activity across benzimidazole derivatives?
Activity depends on bacterial strain specificity and lipophilicity. For example, derivatives with 4-hydroxybenzyl groups show broad-spectrum activity against Gram-positive bacteria, while nitro-substituted analogs target mycobacteria. Use standardized MIC protocols and clarify solvent effects (e.g., DMSO cytotoxicity) .
Q. Methodological Recommendations
Q. What crystallographic tools are essential for resolving benzimidazole structures?
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGMBVECOGANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419805 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-13-8 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.